![molecular formula C22H47NO4SSi B14222132 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide CAS No. 819071-38-0](/img/structure/B14222132.png)
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a sulfanyl group and a trimethoxysilyl group attached to a hexadecanamide backbone. This compound is of interest due to its potential use in surface modification, catalysis, and as a building block for advanced materials.
Métodos De Preparación
The synthesis of 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide typically involves a series of chemical reactions that introduce the sulfanyl and trimethoxysilyl groups onto the hexadecanamide backbone. One common method involves the reaction of hexadecanamide with 3-(trimethoxysilyl)propylamine in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic compounds and functionalized surfaces.
Biology: The compound can be employed in the modification of biomolecules and surfaces for enhanced biocompatibility and targeted delivery systems.
Mecanismo De Acción
The mechanism by which 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide exerts its effects involves the interaction of its functional groups with target molecules or surfaces. The sulfanyl group can form strong bonds with metal ions, enhancing the compound’s ability to act as a catalyst or adsorbent. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds that contribute to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar compounds to 16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide include:
3-(Trimethoxysilyl)propylamine: Lacks the sulfanyl group but shares the trimethoxysilyl functionality.
Hexadecanamide: Lacks both the sulfanyl and trimethoxysilyl groups but serves as the backbone for the compound.
(3-Mercaptopropyl)trimethoxysilane: Contains the sulfanyl and trimethoxysilyl groups but with a shorter alkyl chain.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
819071-38-0 |
|---|---|
Fórmula molecular |
C22H47NO4SSi |
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
16-sulfanyl-N-(3-trimethoxysilylpropyl)hexadecanamide |
InChI |
InChI=1S/C22H47NO4SSi/c1-25-29(26-2,27-3)21-17-19-23-22(24)18-15-13-11-9-7-5-4-6-8-10-12-14-16-20-28/h28H,4-21H2,1-3H3,(H,23,24) |
Clave InChI |
MSGNKDOKJMJQFK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC(=O)CCCCCCCCCCCCCCCS)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


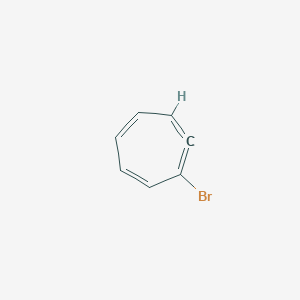
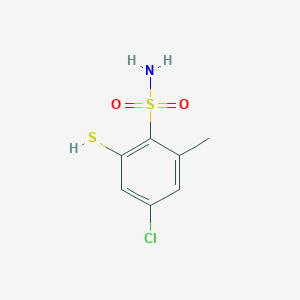
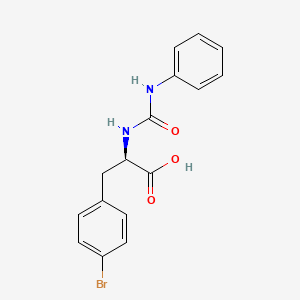
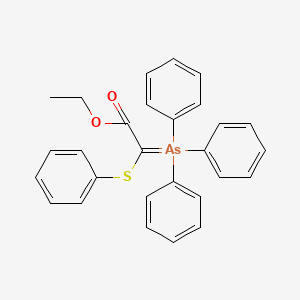

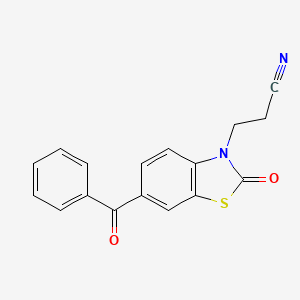
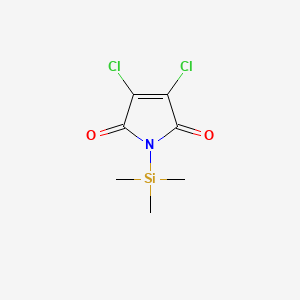
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
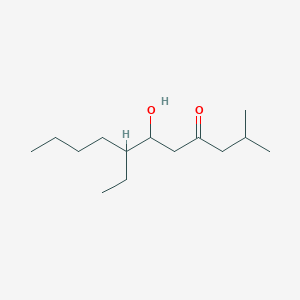
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)
![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
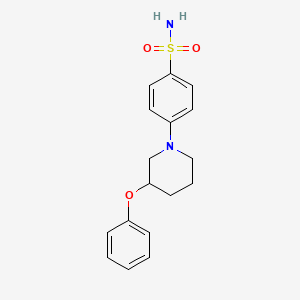
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
